N-[(2-bromophenyl)(phenyl)methyl]urea
Description
N-[(2-Bromophenyl)(phenyl)methyl]urea (CAS RN: 5269-25-0), also known as 1-(2-bromophenyl)-3-phenylurea, is a substituted urea derivative with the molecular formula C₁₃H₁₁BrN₂O . Structurally, it consists of a urea core (-NH-C(=O)-NH-) linked to a diphenylmethyl group, where one phenyl ring is substituted with a bromine atom at the ortho position (2-bromophenyl).
Properties
IUPAC Name |
[(2-bromophenyl)-phenylmethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJBQPCSNUHGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293814 | |
| Record name | N-[(2-Bromophenyl)phenylmethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117211-22-0 | |
| Record name | N-[(2-Bromophenyl)phenylmethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117211-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Bromophenyl)phenylmethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Position and Electronic Effects
The position of bromine substitution significantly influences physicochemical properties. For example:
- N-(4-Bromophenyl)urea (CAS RN: 1967-25-5) has bromine at the para position, leading to a planar crystal structure stabilized by N–H⋯O hydrogen bonds . In contrast, the ortho-bromine in N-[(2-bromophenyl)(phenyl)methyl]urea introduces steric hindrance, likely reducing planarity and altering solubility.
Table 1: Substituent Effects on Urea Derivatives
Functional Group Variations
- T131 and T132: These compounds () replace the urea group with 1,3-thiazol-2-amine or pyrimidin-2-amine, respectively, while retaining the 2-bromophenyl-diphenylmethyl scaffold.
- SB-708495 (): A TRPV1 antagonist with a 2-bromophenyl group but linked to a pyridyl-pyrrolidine moiety. The trifluoromethyl-pyridine substituent increases lipophilicity and receptor affinity compared to simpler phenyl derivatives .
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